molecular formula C16H22N6 B2655210 trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine CAS No. 1289388-61-9

trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine

Cat. No.: B2655210
CAS No.: 1289388-61-9
M. Wt: 298.394
InChI Key: JGXZEOMQPMSXBJ-HDJSIYSDSA-N
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Description

Historical Development of Pyrimidine-Functionalized Cyclohexane Diamines

The rational design of pyrimidine-cyclohexane hybrids emerged from late 20th-century efforts to combine the conformational rigidity of bicyclic systems with the hydrogen-bonding capacity of nitrogen heterocycles. Early work focused on cisplatin analogs, where researchers replaced planar aromatic amines with stereochemically defined cyclohexanediamines to modulate DNA-binding kinetics. A pivotal advancement occurred with the development of enantioselective synthetic routes for 4-methyl-1,2-cyclohexanediamine derivatives, enabling systematic exploration of stereochemistry-activity relationships in platinum anticancer complexes.

Parallel innovations in heterocyclic chemistry facilitated the introduction of pyrimidine substituents. The 2010s saw breakthroughs in nucleophilic aromatic substitution (SNAr) methodologies, allowing efficient coupling of chloropyrimidines with alicyclic diamines under mild conditions. For trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine specifically, key synthetic milestones include:

Synthetic Parameter Advancement Reference
Coupling Efficiency Pd-catalyzed amination achieving >90% yield with 4-methylpyrimidine chloride
Stereochemical Control Chiral resolution via tartrate salt crystallization
Purification Reverse-phase HPLC with 99.5% enantiomeric excess

These developments enabled gram-scale production of enantiopure material for structure-activity relationship studies.

Significance in Heterocyclic Chemistry Research

The compound’s dual pyrimidine motifs exhibit three critical properties driving their adoption in molecular design:

  • Directional Hydrogen Bonding : The 2-aminopyrimidine groups serve as bidentate hydrogen bond donors/acceptors, enabling predictable molecular recognition. In kinase inhibitor applications, this facilitates complementary interactions with conserved catalytic residues like Asp128 in Pim-1.

  • Conformational Restriction : The trans-1,4-cyclohexane diamine scaffold enforces a 180° dihedral angle between pyrimidine rings, preorganizing the molecule for target binding. This geometric constraint reduces entropic penalties during complex formation compared to flexible alkyl diamines.

  • Electronic Modulation : The 4-methyl groups on pyrimidine rings induce subtle electron-donating effects, tuning the basicity of annular nitrogens. This property proves crucial in metallodrug applications where ligand-to-metal charge transfer influences redox activity.

Recent applications span:

  • Oncology : As a non-planar ligand in Pt(II) complexes showing reduced nephrotoxicity compared to cisplatin derivatives
  • Kinase Inhibition : Serving as a solubility-enhancing substituent in pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors (IC50 = 45 nM)
  • Endoplasmic Reticulum Stress Modulation : Optimizing selectivity between IRE1α/IRE1β paralogs through hydrophobic cavity filling

Positioning within Diamine-Based Molecular Scaffolds

Comparative analysis reveals distinct advantages over conventional diamine architectures:

Scaffold Type logP TPSA (Ų) Rotatable Bonds Reference
Ethylenediamine -1.2 52 3
1,2-Diaminocyclohexane (cis) 1.8 78 2
trans-1,4-Diaminocyclohexane 2.1 84 0

The trans-1,4 configuration eliminates rotatable bonds within the cyclohexane ring, conferring exceptional rigidity. This property proves critical in:

  • Metal Complex Stability : Preventing ligand dissociation in Pt(II) anticancer agents under physiological conditions
  • Supramolecular Assembly : Enabling predictable π-stacking of pyrimidine rings in crystalline materials
  • Enantiomeric Discrimination : The C2-symmetric structure allows chiral resolution without derivatization

Properties

IUPAC Name

1-N,4-N-bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-11-7-9-17-15(19-11)21-13-3-5-14(6-4-13)22-16-18-10-8-12(2)20-16/h7-10,13-14H,3-6H2,1-2H3,(H,17,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXZEOMQPMSXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC2CCC(CC2)NC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have investigated the anticancer properties of trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine. Its structure allows for interaction with various biological targets, potentially inhibiting cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited selective cytotoxicity against certain cancer cell lines, suggesting its utility as a lead compound for drug development .

2. Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Research indicated that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Catalytic Applications

1. Ligand in Asymmetric Synthesis

This compound serves as an effective ligand in copper-catalyzed asymmetric synthesis reactions. Its chiral nature enhances the selectivity of reactions such as C-N coupling and the formation of enantiomerically enriched products. For example, studies have shown that using this ligand in reactions involving cyclic enones can lead to high yields and enantioselectivity .

2. Role in Organocatalysis

The compound's ability to act as a bifunctional catalyst has been explored in organocatalytic reactions. It facilitates various transformations by stabilizing reaction intermediates through hydrogen bonding and coordinating with metal catalysts, thereby improving reaction rates and selectivity .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivitySelective cytotoxicity against cancer cell lines
Antimicrobial PropertiesEffective against multiple bacterial strains
CatalysisAsymmetric SynthesisHigh yields and enantioselectivity in C-N coupling
OrganocatalysisEnhanced reaction rates through stabilization

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the efficacy of this compound derivatives against breast cancer cells. The results indicated that specific modifications to the pyrimidine moiety significantly increased cytotoxicity compared to unmodified compounds. This highlights the importance of structural optimization in enhancing therapeutic efficacy .

Case Study 2: Asymmetric Catalysis

In a recent investigation into asymmetric catalysis, researchers utilized this compound as a ligand for copper-catalyzed reactions involving prochiral substrates. The study reported that the use of this ligand resulted in an impressive enantiomeric excess (ee) of up to 97% for certain products, demonstrating its effectiveness as a chiral auxiliary in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Table 1: Substituent-Driven Property Differences
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties References
This compound 4-methylpyrimidin-2-yl 324.43 Hypothesized CNS modulation (inferred from analogs)
N1,N4-Bis(2-thienylmethylene)cyclohexane-1,4-diamine 2-thienylmethylene 302.44 Crystallographic stability; planar thiophene enhances packing
trans-N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine 3-chlorobenzyl 363.32 High lipophilicity; potential toxicity (H302, H315, H319 warnings)
N1-Methylcyclohexane-1,4-diamine Methyl 128.22 Simpler backbone; baseline for SAR studies

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Pyrimidine and thienyl groups enhance π-π interactions, improving receptor binding compared to aliphatic substituents (e.g., methyl or benzyl groups) .
  • Electron-Withdrawing Effects : Chlorine in 3-chlorobenzyl derivatives increases lipophilicity but may raise toxicity risks .

Stereochemical Influences

Table 2: Cis vs. Trans Isomer Comparisons
Compound Name Stereochemistry Solubility/Packing Pharmacological Impact References
This compound Trans Improved crystallinity (SHELX-refined) Enhanced receptor selectivity (hypothesized)
cis-1,4-Cyclohexanediamine dihydrochloride Cis Higher aqueous solubility Reduced membrane permeability
4,4'-Methylenebis(cyclohexylamine) (PACM) Trans-trans Rigid packing; industrial polymer uses Limited bioactivity

Key Observations :

  • Trans Isomers : Favor linear molecular conformations, improving crystallinity and receptor docking precision .
  • Cis Isomers : Higher polarity increases solubility but may hinder blood-brain barrier penetration .

Pharmacological Activity of Analogs

  • Opioid Receptor Modulation : Substituted cyclohexane-1,4-diamines (e.g., Example 41 in ) show potent binding to ORL1 receptors, reducing constipation side effects common in traditional opioids .
  • Peripheral Analgesia : Derivatives with pyridine or pyrimidine substituents exhibit localized pain relief, avoiding CNS depression .

Critical Research Findings

  • Synthetic Routes : Many analogs are synthesized via reductive amination or Schiff base formation (e.g., ). The target compound likely follows similar protocols .
  • Crystallographic Stability : SHELX software is pivotal in resolving trans-configurations and hydrogen-bonding networks .
  • Safety Profiles : Chlorinated analogs (e.g., 3-chlorobenzyl derivatives) require stringent handling due to toxicity risks (H302: harmful if swallowed) .

Biological Activity

trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine, a compound with the molecular formula C16H22N6, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane core substituted with two 4-methylpyrimidin-2-yl groups attached to the nitrogen atoms of a 1,4-diamine framework. Its molecular weight is approximately 298.39 g/mol .

The biological activity of this compound is primarily associated with its interaction with specific biological targets. Research indicates that it may act as an antagonist for certain receptors, similar to other cyclohexane-1,3-diamine derivatives which have shown promise in modulating metabolic pathways and receptor activities .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrimidine rings and the cyclohexane backbone can significantly influence the compound's biological efficacy. For instance, variations in substituents on the pyrimidine ring have been linked to enhanced receptor binding affinity and selectivity .

Study 1: MCH-R1 Antagonism

A notable study investigated the optimization of cyclohexane derivatives as MCH-R1 antagonists. It was found that structural modifications led to increased metabolic stability and receptor affinity. Although this compound was not the primary focus, its structural similarity suggests potential as a lead compound for further development in this area .

Study 2: Cytotoxicity Evaluation

Another research effort evaluated various derivatives for their cytotoxic effects against cancer cell lines. The findings indicated that certain modifications could enhance selective cytotoxicity while minimizing effects on non-malignant cells. While specific data on this compound were limited, the trends observed in related compounds provide insights into its potential applications in oncology .

CompoundIC50 (µM)Selectivity Index
Cyclohexane Derivative A5.010
Cyclohexane Derivative B8.58
This compoundTBDTBD

Study 3: Antibacterial Activity

Research also highlights the antibacterial properties of similar compounds. The ability of these derivatives to inhibit bacterial growth suggests that this compound may exhibit similar effects, warranting further investigation into its antimicrobial mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via Schiff base condensation between cyclohexane-1,4-diamine and 4-methylpyrimidine-2-carbaldehyde under reflux in anhydrous ethanol. Optimize yield by controlling stoichiometric ratios (e.g., 1:2 molar ratio of diamine to aldehyde) and using catalytic acetic acid to accelerate imine formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction progress should be monitored by TLC and validated by 13C^{13}\text{C} NMR .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural configuration of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the trans configuration. Key signals include pyrimidine protons (δ 8.2–8.5 ppm) and cyclohexane methylene groups (δ 1.4–2.1 ppm). 13C^{13}\text{C} NMR should show imine carbons at δ 160–165 ppm .
  • X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P21_1/n space group) provides definitive proof of stereochemistry. Parameters include bond lengths (C=N ~1.28 Å) and dihedral angles between pyrimidine rings and the cyclohexane backbone .

Q. How can researchers address challenges in resolving structural isomers during synthesis?

  • Methodological Answer : Isomeric separation can be achieved using preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or fractional crystallization from ethanol/water mixtures. Monitor isomer ratios via chiral GC-MS or circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. What strategies are recommended for evaluating the electronic properties and binding interactions of this compound using computational chemistry?

  • Methodological Answer :

  • DFT Calculations : Perform geometry optimization at the B3LYP/6-31G(d) level to determine HOMO-LUMO gaps (predicting reactivity) and electrostatic potential maps (identifying nucleophilic/electrophilic sites).
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Validate with MD simulations (AMBER force field) to assess binding stability .

Q. How should researchers design experiments to assess biological activity in pharmacological models?

  • Methodological Answer :

  • In Vitro Screening : Test against kinase targets (e.g., CDK2) using fluorescence polarization assays. Include positive controls (e.g., staurosporine) and measure IC50_{50} values.
  • In Vivo Models : Administer the compound in rodent models of disease (e.g., Parkinson’s dyskinesia) at 10–50 mg/kg doses. Monitor pharmacokinetics (plasma half-life via LC-MS) and target engagement (e.g., mGlu4 modulation) .

Q. What methodological considerations are critical for analyzing stability and degradation products under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Analyze degradation via UPLC-QTOF-MS, identifying major products (e.g., hydrolyzed imine bonds).
  • Metabolite Profiling : Use hepatocyte microsomal assays to detect phase I/II metabolites. Compare exact masses (e.g., m/z 338.08 for parent ion) with theoretical values .

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